molecular formula C9H11NO2 B11811323 (3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine

(3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine

Katalognummer: B11811323
Molekulargewicht: 165.19 g/mol
InChI-Schlüssel: HJDRZCNWTNXKQN-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine is a chiral compound belonging to the class of benzofurans Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring This specific compound is characterized by the presence of a methoxy group at the 4-position and an amine group at the 3-position of the dihydrobenzo[b]furan ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 4-methoxyphenol and 2,3-dihydrobenzo[b]furan.

    Formation of the Benzofuran Ring: The benzofuran ring is formed through a cyclization reaction. This can be achieved using various methods, such as the Friedel-Crafts alkylation or acylation reactions.

    Introduction of the Amine Group: The amine group is introduced through a nucleophilic substitution reaction. This step often involves the use of reagents like ammonia or primary amines under suitable conditions.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (3R)-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production typically focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The methoxy and amine groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different functional groups and properties.

Wissenschaftliche Forschungsanwendungen

(3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: It is used in research to study its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and amine groups play crucial roles in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxy-2,3-dihydrobenzo[b]furan: Lacks the amine group, making it less versatile in certain reactions.

    3-Amino-2,3-dihydrobenzo[b]furan: Lacks the methoxy group, affecting its chemical properties and reactivity.

    4-Methoxybenzofuran: Lacks the dihydro structure, influencing its stability and reactivity.

Uniqueness

(3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine is unique due to the presence of both the methoxy and amine groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for enantioselective synthesis and chiral drug development.

Eigenschaften

Molekularformel

C9H11NO2

Molekulargewicht

165.19 g/mol

IUPAC-Name

(3R)-4-methoxy-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H11NO2/c1-11-7-3-2-4-8-9(7)6(10)5-12-8/h2-4,6H,5,10H2,1H3/t6-/m0/s1

InChI-Schlüssel

HJDRZCNWTNXKQN-LURJTMIESA-N

Isomerische SMILES

COC1=CC=CC2=C1[C@H](CO2)N

Kanonische SMILES

COC1=CC=CC2=C1C(CO2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.